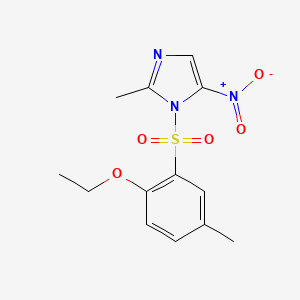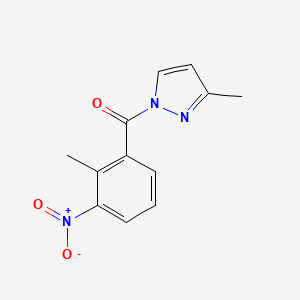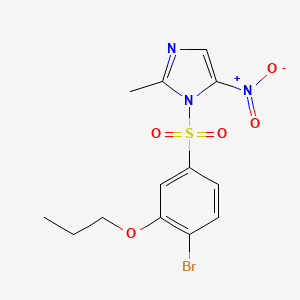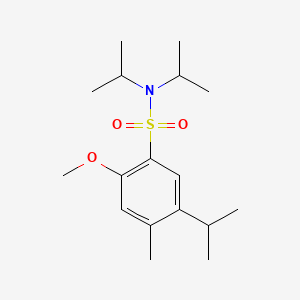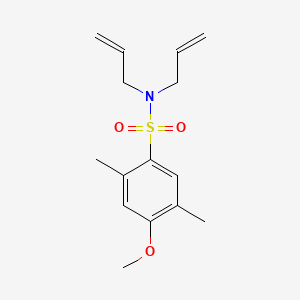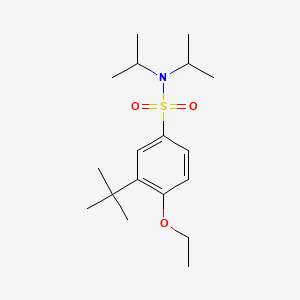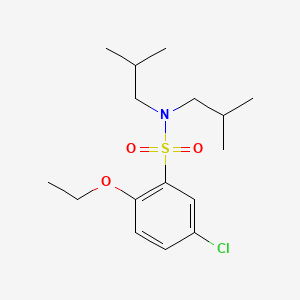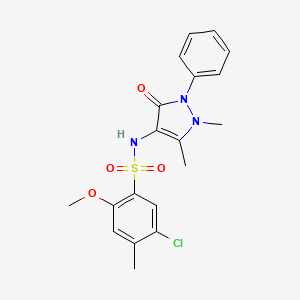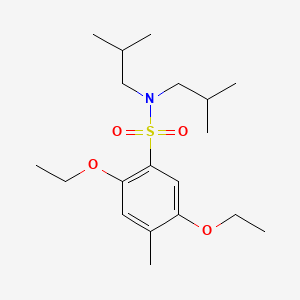
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as TAK-715, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TAK-715 belongs to the class of sulfonamide compounds and has shown promising results in various studies related to inflammation, pain, and cancer.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the inhibition of the enzyme p38 MAP kinase, which plays a crucial role in inflammation and pain. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide binds to the ATP-binding site of p38 MAP kinase and prevents its activation, leading to a reduction in the production of inflammatory cytokines and pain mediators.
Biochemical and Physiological Effects:
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various animal models of inflammation. It has also been shown to decrease the production of pain mediators such as prostaglandins and bradykinin. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of p38 MAP kinase, making it a useful tool for studying the role of this enzyme in various biological processes. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is also stable and easy to handle, making it suitable for in vitro and in vivo experiments.
However, 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide. One area of interest is the development of more effective formulations of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide treatment. Additionally, studies are needed to investigate the potential of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction leads to the formation of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide as a white crystalline solid with a melting point of 131-133°C.
Applications De Recherche Scientifique
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has shown anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4S/c1-8-23-17-11-19(18(24-9-2)10-16(17)7)25(21,22)20(12-14(3)4)13-15(5)6/h10-11,14-15H,8-9,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMGHBLAVPTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

